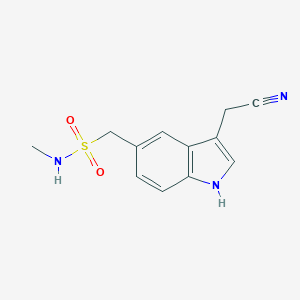

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide

Descripción general

Descripción

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a cyanomethyl group, a methyl group, and a methanesulfonamide group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the indole ring followed by the introduction of the cyanomethyl group through a cyanomethylation reaction. The methanesulfonamide group is then introduced via sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Sumatriptan Synthesis:

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide is primarily utilized as a precursor in the synthesis of Sumatriptan (3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide). This compound acts selectively on serotonin receptors (5HT1B and 5HT1D), facilitating vasoconstriction in cranial blood vessels while minimizing effects on peripheral circulation. The synthesis methods often involve multi-step reactions where 3-(cyanomethyl) serves as an essential building block, highlighting its significance in pharmaceutical chemistry .

Migraine Treatment:

As an impurity associated with Sumatriptan, understanding the properties and behavior of this compound is crucial for quality control in pharmaceutical manufacturing. Its presence can affect the efficacy and safety profile of the final product, making it important to monitor during drug formulation processes .

Chemical Properties:

- Molecular Formula: C₁₂H₁₃N₃O₂S

- Molecular Weight: 263.32 g/mol

- CAS Number: 88918-76-7

These properties are essential for researchers engaged in synthetic organic chemistry and pharmacology, as they dictate how the compound behaves under various conditions.

Synthesis Overview:

The synthesis of this compound typically involves several steps:

- Starting Materials: The process often begins with 4-hydrazino-N-methyl-benzene methanesulfonamide.

- Reagents: Common reagents include polyphosphate esters and acetonitrile.

- Reaction Conditions: The reactions are carried out under controlled temperatures to optimize yield and purity.

The overall yield from these reactions can be low, necessitating careful optimization to improve efficiency .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis pathway for Sumatriptan highlighted that using this compound as a starting material improved the overall yield compared to other methods. By adjusting reaction conditions such as temperature and reagent concentrations, researchers achieved a significant increase in purity levels, which is critical for pharmaceutical applications .

Case Study 2: Impurity Profiling

Research into the impurity profile of Sumatriptan has shown that monitoring compounds like this compound is vital for ensuring drug safety. Analytical methods such as HPLC (High Performance Liquid Chromatography) have been employed to quantify this impurity in commercial formulations, providing insights into its impact on therapeutic outcomes .

Mecanismo De Acción

The mechanism of action of 3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The indole ring can interact with aromatic residues in proteins, enhancing binding affinity. The methanesulfonamide group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Cyanomethyl)-N-methyl-1H-indole-5-sulfonamide

- 3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonate

- 3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonyl chloride

Uniqueness

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts specific chemical properties such as increased solubility and reactivity. This makes it a valuable compound for various chemical and biological applications, distinguishing it from other similar compounds that may lack this functional group.

Actividad Biológica

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide, a derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a cyanomethyl group, a methyl group, and a methanesulfonamide group, which contribute to its potential therapeutic effects, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C₁₂H₁₃N₃O₂S

- Molecular Weight : 263.32 g/mol

- CAS Number : 88918-76-7

The biological activity of this compound is attributed to its interaction with various molecular targets:

- The cyanomethyl group acts as an electrophile, allowing it to react with nucleophilic sites on enzymes or receptors.

- The indole ring can interact favorably with aromatic residues in proteins, enhancing binding affinity.

- The methanesulfonamide group participates in hydrogen bonding, stabilizing interactions with target molecules .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms include:

- Inhibition of tubulin polymerization, which is critical for mitotic spindle formation.

- Induction of oxidative stress leading to cancer cell death .

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 128 |

These results indicate moderate to strong antibacterial activity, warranting further exploration in drug development.

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- The compound exhibited an IC₅₀ value of approximately 15 µM against HeLa cells and 20 µM against MCF-7 cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The study concluded that the compound's ability to induce apoptosis was linked to the activation of caspase pathways .

Propiedades

IUPAC Name |

1-[3-(cyanomethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-14-18(16,17)8-9-2-3-12-11(6-9)10(4-5-13)7-15-12/h2-3,6-7,14-15H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBOCMIZDNGJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.